molecular formula C23H20FN3O2 B11566472 4-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide

4-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide

Cat. No.: B11566472
M. Wt: 389.4 g/mol
InChI Key: UNJKCBRYCXWNIP-UHFFFAOYSA-N
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Description

4-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a fluorinated benzamide moiety, which can enhance its chemical stability and biological efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. One common synthetic route starts with the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate specific steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The fluorinated benzamide moiety may enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide is unique due to its combination of a benzimidazole core and a fluorinated benzamide moiety. This structure provides a balance of chemical stability and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H20FN3O2

Molecular Weight

389.4 g/mol

IUPAC Name

4-fluoro-N-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]benzamide

InChI

InChI=1S/C23H20FN3O2/c1-16-5-4-6-19(15-16)29-14-13-27-21-8-3-2-7-20(21)25-23(27)26-22(28)17-9-11-18(24)12-10-17/h2-12,15H,13-14H2,1H3,(H,25,26,28)

InChI Key

UNJKCBRYCXWNIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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